molecular formula C9H19NO2 B14774158 2-Ethylbutyl 2-aminopropanoate

2-Ethylbutyl 2-aminopropanoate

Cat. No.: B14774158
M. Wt: 173.25 g/mol
InChI Key: BBDQDTSBXDTVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethylbutyl (2S)-2-aminopropanoate is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl group. Esters like 2-ethylbutyl (2S)-2-aminopropanoate are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ethylbutyl (2S)-2-aminopropanoate can be synthesized through the esterification reaction between a carboxylic acid and an alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction scheme is as follows:

Carboxylic Acid+AlcoholEster+Water\text{Carboxylic Acid} + \text{Alcohol} \rightarrow \text{Ester} + \text{Water} Carboxylic Acid+Alcohol→Ester+Water

Industrial Production Methods

In industrial settings, the production of esters like 2-ethylbutyl (2S)-2-aminopropanoate often involves continuous processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

2-ethylbutyl (2S)-2-aminopropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Scientific Research Applications

2-ethylbutyl (2S)-2-aminopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylbutyl (2S)-2-aminopropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the biological context and the presence of specific enzymes .

Comparison with Similar Compounds

2-ethylbutyl (2S)-2-aminopropanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butyrate. These compounds share similar structural features but differ in their alkyl groups, which can influence their physical and chemical properties. For example:

Each of these esters has unique applications and properties, making them suitable for different uses in various fields.

Properties

IUPAC Name

2-ethylbutyl 2-aminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-8(5-2)6-12-9(11)7(3)10/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDQDTSBXDTVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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